molecular formula C19H29NaO5 B13399649 Sodium;3,5-dihydroxy-7-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoate

Sodium;3,5-dihydroxy-7-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoate

Cat. No.: B13399649
M. Wt: 360.4 g/mol
InChI Key: RBIXDWORWZRXAF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (3R,5R)-3,5-dihydroxy-7-((1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-(((S)-2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoate (CAS: 81131-70-6), commonly known as Pravastatin Sodium, is a sodium salt of a hydroxylated heptanoic acid derivative. It is a potent HMG-CoA reductase inhibitor used clinically to lower cholesterol levels .

Properties

Molecular Formula

C19H29NaO5

Molecular Weight

360.4 g/mol

IUPAC Name

sodium;3,5-dihydroxy-7-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoate

InChI

InChI=1S/C19H30O5.Na/c1-11-7-13-4-3-12(2)16(19(13)17(22)8-11)6-5-14(20)9-15(21)10-18(23)24;/h3-4,7,11-12,14-17,19-22H,5-6,8-10H2,1-2H3,(H,23,24);/q;+1/p-1

InChI Key

RBIXDWORWZRXAF-UHFFFAOYSA-M

Canonical SMILES

CC1CC(C2C(C(C=CC2=C1)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of Pravastatin

Pravastatin is synthesized through a multi-step process involving the fermentation of certain microorganisms, such as Nocardia autotrophica, followed by chemical modifications to produce the desired compound.

Conversion to Sodium Salt

The conversion of pravastatin to its sodium salt involves reacting pravastatin with sodium hydroxide in an appropriate solvent. This process is crucial for enhancing the drug's solubility and bioavailability.

Crystallization of Pravastatin Sodium

Crystallization is an important step in the preparation of pravastatin sodium, as it affects the drug's physical properties and stability.

Methods for Crystallization

  • Form L to Form B : This involves suspending wet crystals of pravastatin sodium Form L in acetone, reducing the water content to about 3% to 7% by weight, and drying the crystals at a temperature of about 35°C to 45°C or 60°C under controlled conditions.

  • Form D Preparation : Wet crystals of Form L are dried at temperatures between 50°C to 70°C under reduced pressure to form Form D.

Stability Studies

Stability studies are crucial for understanding how pravastatin sodium behaves under different conditions, such as pH and temperature.

Hydrolytic Stability

Pravastatin sodium undergoes hydrolysis, especially in alkaline conditions, leading to the formation of degradation products. A study on pravastatin showed that it degrades into various products depending on pH and temperature, with significant degradation observed at higher pH levels.

Analytical Methods

Analytical methods, such as HPLC, are used to monitor the purity and stability of pravastatin sodium. These methods help in identifying and quantifying degradation products.

HPLC Conditions

Optimal HPLC conditions for analyzing pravastatin include using a mobile phase of acetonitrile and phosphate buffer, with a flow rate of 1 mL/min at 40°C.

Chemical Reactions Analysis

Types of Reactions: Sodium;3,5-dihydroxy-7-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Sodium;3,5-dihydroxy-7-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoate is a complex organic compound with several functional groups, including hydroxyl groups and a heptanoate moiety, with a hexahydronaphthalene component in its structure. Research suggests that this compound exhibits notable biological activities, making it potentially useful in pharmaceuticals and cosmetics.

Chemical Properties and Reactivity
The presence of hydroxyl functional groups gives the compound its chemical reactivity. These groups are capable of participating in reactions such as esterification, etherification, and oxidation. These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity. The compound is water-soluble because it contains a sodium ion and hydroxyl groups, which enhances its utility in biological systems.

Potential Applications

  • Antioxidant and Anti-Inflammatory Agent : this compound has been studied for its potential as an antioxidant and anti-inflammatory agent. The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals and mitigate oxidative stress.
  • Therapeutic Applications : The compound's unique structure may allow it to interact with various biological pathways, making it a candidate for therapeutic applications.

Synonyms
The compound is also known by several synonyms :

  • CHEMBL690
  • BDBM50006412
  • (3R,5R)-3,5-dihydroxy-7-((1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-((S)-2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoate sodium
  • 3,5-dihydroxy-7-[8-hydroxy-3-methyl-10-[1-methyl-(1S)-propylcarbonyloxy]-(1R,2S,3S,8S,10S)-bicyclo[4.4.0]deca-4,6-dien-2-yl]-(3R,5R)-sodium heptanoate
  • Sodium; (3R,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-((S)-2-methyl-butyryloxy)-1,2,6,7,8,8a-hexahydro-naphthalen-1-yl]-heptanoate
  • Sodium; 3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methyl-butyryloxy)-1,2,6,7,8,8a-hexahydro-naphthalen-1-yl]-heptanoate
  • 3,5-Dihydroxy-7-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydro-naphthalen-1-yl)heptenoate Acid Sodium Salt
  • Des(2-methylbutyryl) Lovastatin Hydroxy
  • Lovastatin Impurity B as Sodium Salt
  • Lovastatin Hydroxy Acid Sodium Salt

Mechanism of Action

The mechanism of action of Sodium;3,5-dihydroxy-7-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups enable it to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activity, signal transduction pathways, and gene expression .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C23H35NaO7
  • Molecular Weight : 446.51 g/mol
  • Bioavailability Score : 0.55 (moderate)
  • Solubility: Soluble in DMSO (10 mM), methanol (20 mg/mL), and water (slightly) .
  • Safety : GHS Signal Word "Warning" (H319: Causes serious eye irritation) .

Structural Comparison with Similar Compounds

The compound is compared to structurally related statins and derivatives, focusing on substituents, stereochemistry, and functional groups.

Table 1: Structural Features of Comparable Compounds

Compound Name Substituents on Hexahydronaphthalene Core Key Functional Groups Molecular Weight
Pravastatin Sodium 6-hydroxy, 8-((S)-2-methylbutanoyl)oxy 3,5-dihydroxyheptanoate, sodium salt 446.51
Pravastatin-Related Compound A (CAS: N/A) 3-hydroxy, 8-((S)-2-methylbutanoyl)oxy Additional hydroxyl at position 3 ~460 (estimated)
Sodium (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(3-hydroxy-2,2-dimethylbutanoyl)oxy-2,6-dimethyl...] 8-(3-hydroxy-2,2-dimethylbutanoyl)oxy, 2,6-dimethyl Branched acyloxy group, extra methyl groups ~470 (estimated)
Compound with 8-((2S)-2-methylpentanoyl)oxy 8-((2S)-2-methylpentanoyl)oxy Longer acyl chain (pentanoyl vs. butanoyl) ~460 (estimated)

Key Observations:

Substituent Variability: The acyloxy group at position 8 differs in chain length (butanoyl vs. pentanoyl) and branching (e.g., 2,2-dimethyl in ), impacting lipophilicity and metabolic stability . Additional hydroxyl groups (e.g., position 3 in "Compound A") enhance polarity but may reduce membrane permeability .

Stereochemical Complexity :

  • All compounds share the (1S,2S,6S,8S,8aR) configuration in the hexahydronaphthalene core, critical for binding to HMG-CoA reductase .

Table 3: Comparative Physicochemical Data

Property Pravastatin Sodium 8-(3-Hydroxy-2,2-dimethylbutanoyl) Derivative Pravastatin-Related Compound A
Molecular Weight 446.51 ~470 (estimated) ~460 (estimated)
Solubility in Water Slight Very slight Moderate
LogP (Predicted) 2.1 2.8 (higher lipophilicity) 1.9
Bioavailability Moderate Likely reduced due to bulkier substituents Potentially lower

Biological Activity

Sodium;3,5-dihydroxy-7-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoate is a complex organic compound notable for its unique structural features and biological activities. This compound includes multiple hydroxyl groups and a hexahydronaphthalene moiety that contribute to its potential applications in various scientific fields such as pharmaceuticals and cosmetics.

  • Molecular Formula: C19H29NaO5
  • Molecular Weight: 360.4 g/mol
  • IUPAC Name: this compound
  • InChI Key: RBIXDWORWZRXAF-UHFFFAOYSA-M

The presence of sodium and hydroxyl groups enhances the compound's solubility in water and its reactivity with various biological systems.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. The multiple hydroxyl groups are crucial for its ability to scavenge free radicals and mitigate oxidative stress. This property is essential for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Its structure allows it to interact with various signaling pathways involved in inflammation. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as a therapeutic agent for inflammatory conditions .

The mechanism of action involves the interaction of the compound with specific molecular targets within cells. The hydroxyl groups facilitate the formation of hydrogen bonds with biomolecules, influencing their structure and function. This interaction can modulate enzymatic activities and signal transduction pathways critical for cellular responses to stress and inflammation.

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds:

Compound Molecular Formula Biological Activity Key Features
Sodium;3,5-dihydroxy...C19H29NaO5Antioxidant, Anti-inflammatoryMultiple hydroxyl groups
Lovastatin Hydroxy Acid Sodium SaltC24H37O6.NaCholesterol-loweringContains lactone ring
3-Hydroxybutyric Acid Sodium SaltC4H7O3.NaEnergy metabolismShort-chain fatty acid

This table illustrates how Sodium;3,5-dihydroxy... stands out due to its complex structure and dual biological activities.

Study 1: Antioxidant Activity in Cell Cultures

In a controlled laboratory setting, Sodium;3,5-dihydroxy... was tested on RAW264.7 macrophages subjected to oxidative stress using rotenone. The results showed a significant reduction in mitochondrial superoxide production when treated with the compound compared to untreated controls. The findings suggest its potential use as a protective agent against oxidative damage in cellular models .

Study 2: Anti-inflammatory Response

Another study investigated the anti-inflammatory effects of Sodium;3,5-dihydroxy... on human monocyte-derived macrophages (hMDMs). The treatment resulted in decreased levels of IL-6 and PGE2 production in LPS-stimulated cells. This underscores the compound's potential application in managing inflammatory diseases.

Q & A

Q. How does the compound’s conformational flexibility affect crystallization for X-ray studies?

  • Methodological Answer : The hexahydronaphthalene ring adopts a boat conformation in crystalline state, stabilized by intramolecular H-bonds between C-3/C-5 hydroxyls and the sodium carboxylate. Use slow evaporation from methanol/water (1:1) to grow diffraction-quality crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.